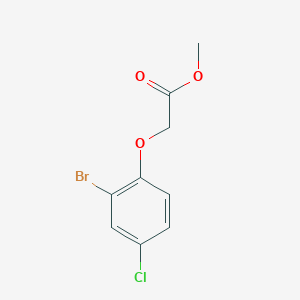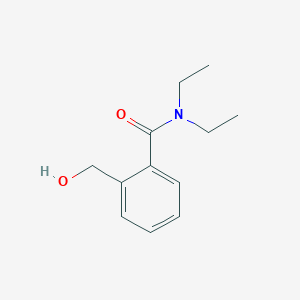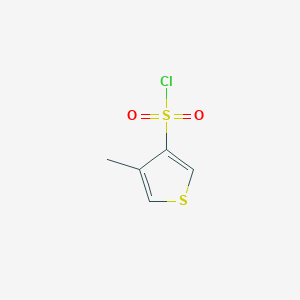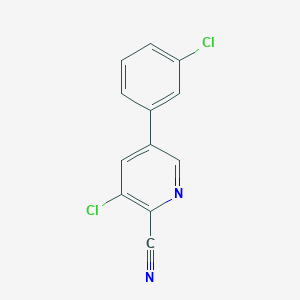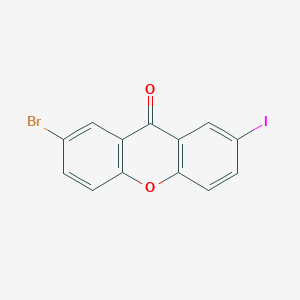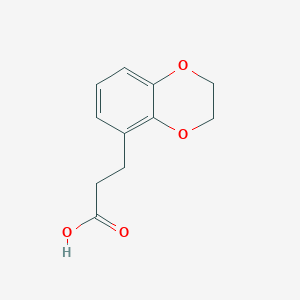
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol It is a derivative of 1,4-benzodioxin, a bicyclic compound consisting of a benzene ring fused with a dioxin ring
Vorbereitungsmethoden
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,4-benzodioxin with propanoic acid under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid can be compared with other similar compounds, such as:
1,4-Benzodioxin: The parent compound, which lacks the propanoic acid group.
2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid: A similar compound with a carboxylic acid group instead of a propanoic acid group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1,4-benzodioxin-5-yl)propanoic acid |
InChI |
InChI=1S/C11H12O4/c12-10(13)5-4-8-2-1-3-9-11(8)15-7-6-14-9/h1-3H,4-7H2,(H,12,13) |
InChI-Schlüssel |
GHFKRCCBOMTLMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C=CC=C2O1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


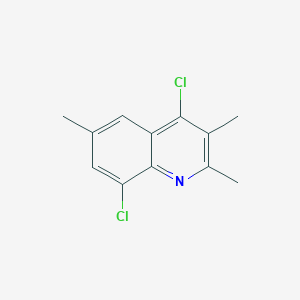
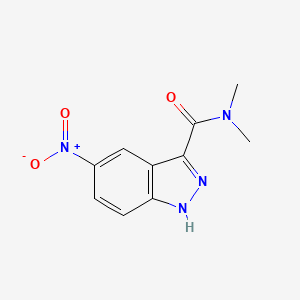
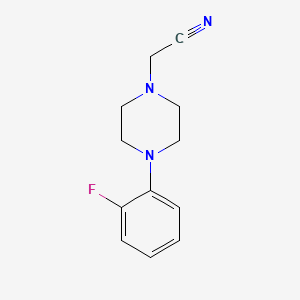
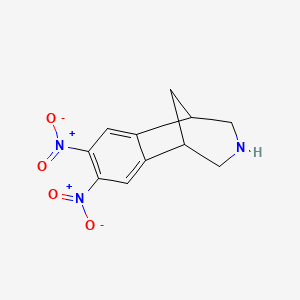
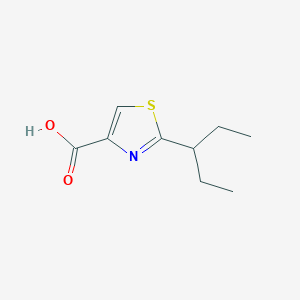
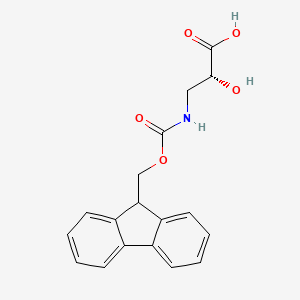

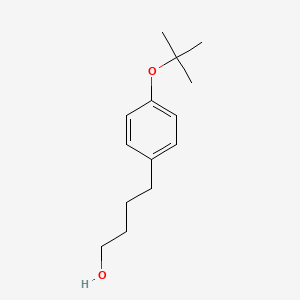
![1-(2-(Piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B8717077.png)
